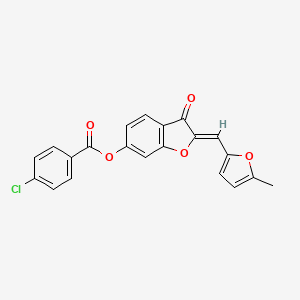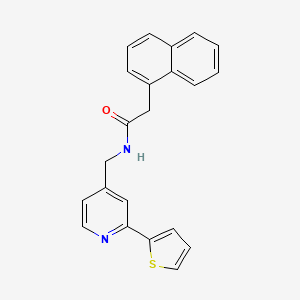
2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Acetamide Backbone: Starting with naphthalene, the acetamide backbone is formed through a Friedel-Crafts acylation reaction.
Introduction of the Pyridine and Thiophene Rings: The pyridine and thiophene rings are introduced via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, typically involving a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings makes it a candidate for binding to various biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify its structure allows for the optimization of its pharmacokinetic and pharmacodynamic profiles.
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved often include signal transduction cascades that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(naphthalen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide lies in its specific arrangement of aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design or materials science.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-22(14-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-23-20(13-16)21-9-4-12-26-21/h1-13H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHCHNVSKUKXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide](/img/structure/B2438053.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2438056.png)
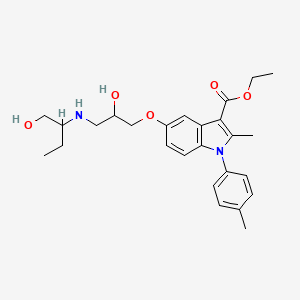
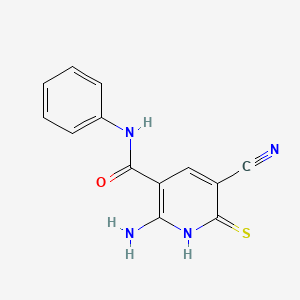
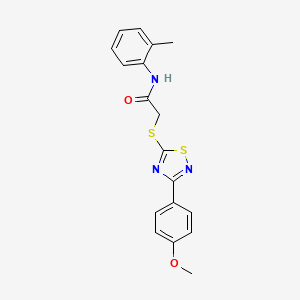
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)

![4,5-Dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2438069.png)
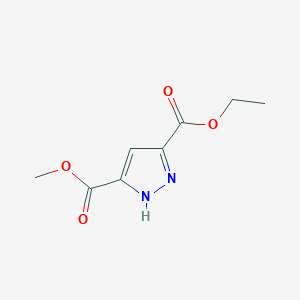
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)
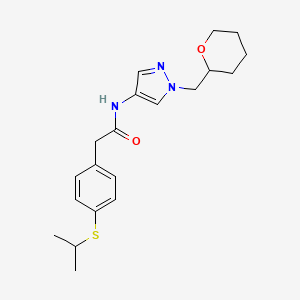
![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)
